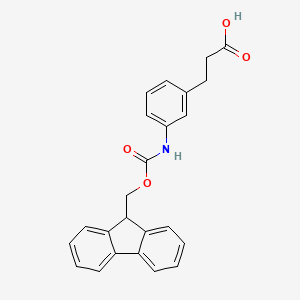

Fmoc-3-(3-aminophenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-3-(3-aminophenyl)propanoic acid: is a chemical compound with the molecular formula C24H21NO4 and a molecular weight of 387.43 g/mol. It is a derivative of phenylalanine, an amino acid, and is commonly used in peptide synthesis due to its Fmoc (9-fluorenylmethoxycarbonyl) protecting group.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-aminophenylpropanoic acid as the starting material.

Fmoc Protection: The amino group of 3-aminophenylpropanoic acid is protected using Fmoc chloride in the presence of a base such as triethylamine.

Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

Scale-Up: The process is scaled up using reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH.

Types of Reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the free amine.

Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds between amino acids.

Oxidation and Reduction: The phenyl ring can undergo various oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.

Coupling Reactions: Coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used in peptide synthesis.

Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

Major Products Formed:

Deprotection: The major product is the free amine, 3-aminophenylpropanoic acid.

Coupling Reactions: Peptides with the desired sequence are formed.

Oxidation and Reduction: Various oxidized or reduced derivatives of the phenyl ring can be produced.

Aplicaciones Científicas De Investigación

Chemistry: The compound is widely used in peptide synthesis and organic synthesis due to its Fmoc protecting group. Biology: It is used in the study of protein interactions and structure-function relationships. Medicine: The compound can be used in the development of peptide-based drugs and therapeutics. Industry: It is used in the production of bioactive peptides and in the pharmaceutical industry for drug development.

Mecanismo De Acción

The compound exerts its effects primarily through its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis and is removed under specific conditions to allow for peptide bond formation. The molecular targets and pathways involved depend on the specific peptide sequence being synthesized.

Comparación Con Compuestos Similares

Fmoc-3-(Boc-aminomethyl)-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-L-phenylalanine: A similar compound with a different protecting group.

Uniqueness: Fmoc-3-(3-aminophenyl)propanoic acid is unique due to its specific structure and the presence of the Fmoc group, which makes it particularly useful in peptide synthesis.

Actividad Biológica

Fmoc-3-(3-aminophenyl)propanoic acid (Fmoc-3-APPA) is a compound that has gained attention in the fields of medicinal chemistry and peptide synthesis. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

Fmoc-3-APPA is characterized by the presence of a fluorene-based protecting group (Fmoc) attached to a propanoic acid moiety with an amino group on the aromatic ring. Its molecular formula is C17H18N2O4, and it has a molecular weight of approximately 314.34 g/mol. The compound's structure allows for versatile applications in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).

Biological Activity

1. Peptide Synthesis:

Fmoc-3-APPA serves as a crucial building block in the synthesis of peptides. The Fmoc group provides a protective mechanism for the amino group during peptide bond formation, allowing for selective coupling reactions without side reactions that could compromise yield and purity. This property is particularly beneficial in creating complex peptides with specific functionalities.

2. Drug Development:

Research indicates that compounds similar to Fmoc-3-APPA are involved in drug development targeting various diseases, especially those affecting neurological pathways. The structural features of Fmoc-3-APPA may enhance the pharmacological profiles of synthesized peptides, making them more effective in therapeutic applications.

3. Bioconjugation:

The compound can be utilized in bioconjugation processes where it is attached to biomolecules to enhance their stability and functionality. This application is critical in developing targeted drug delivery systems, where the attachment of Fmoc-3-APPA can improve the pharmacokinetics of therapeutic agents.

4. Research in Neuroscience:

Given its structural properties, Fmoc-3-APPA is valuable for studying neurotransmitter systems. Its derivatives have been explored for potential roles in understanding and treating neurological disorders, reflecting its importance in neuroscience research.

Case Studies and Research Findings

Several studies have investigated the biological activity of Fmoc-3-APPA and its derivatives:

Applications

The versatility of Fmoc-3-APPA extends to various applications:

- Peptide Therapeutics: Utilized in synthesizing therapeutic peptides that can modulate biological pathways.

- Diagnostic Tools: Potential use in developing diagnostic assays due to its ability to form stable conjugates with biomolecules.

- Research Reagents: Serves as a reagent in academic research focused on peptide chemistry and drug design.

Propiedades

IUPAC Name |

3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)13-12-16-6-5-7-17(14-16)25-24(28)29-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22H,12-13,15H2,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWPUNMRKHXNFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.